molecular formula C21H38O8 B1225979 Erythronolide A CAS No. 26754-37-0

Erythronolide A

Cat. No. B1225979
CAS RN: 26754-37-0
M. Wt: 418.5 g/mol
InChI Key: YVTFLQUPRIIRFE-QUMKBVJLSA-N
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Description

Erythronolide A is an erythronolide.

Scientific Research Applications

1. Erythronolide A in Antibiotic Biosynthesis

Erythronolide A plays a crucial role in the biosynthesis of erythromycins, potent macrolide antibiotics used for treating bacterial infections. A study by Chen et al. (2014) identified a new erythromycin biosynthetic gene cluster in Actinopolyspora erythraea, an extremophile, highlighting the potential of extremophiles in understanding erythronolide biosynthesis. Similarly, Huang et al. (2009) discovered new erythromycin congeners, including erythronolides H and I, contributing to the structural diversity of erythromycin analogs potentially accessible by combinatorial biosynthesis.

2. Genetic Aspects of Erythronolide A Synthesis

Understanding the genetic elements governing erythronolide A synthesis is crucial for antibiotic development. Vara et al. (1989) cloned genes related to the formation of deoxysugars and their attachment to erythronolide B, a precursor of erythronolide A, from Saccharopolyspora erythraea. This insight helps in understanding the molecular basis of erythromycin biosynthesis.

3. Synthetic Studies of Erythronolide A

The total synthesis of erythronolide A has been a subject of research, providing insights into the construction of complex macrolides. Kinoshita et al. (1986) accomplished an enantiospecific synthesis of erythronolide A, illustrating the potential for developing synthetic analogs of macrolide antibiotics.

4. Structural and Functional Modifications

Research has also focused on modifying erythronolide A's structure to enhance its antibiotic properties. Ma et al. (2001) discovered erythromycin derivatives with modifications at the C-6 position, showing potent activity against respiratory pathogens, including multidrug-resistant strains.

5. Macrolide Derivatives and Antibacterial Activity

Explorations into new macrolide antibiotics, including erythronolide derivatives, are ongoing. Kirst and Sides (1989) reviewed novel modifications of erythromycin that aim to improve upon the therapeutic properties of the parent compound, highlighting the continuing importance of erythronolide A in antibiotic research.

properties

CAS RN

26754-37-0

Product Name

Erythronolide A

Molecular Formula

C21H38O8

Molecular Weight

418.5 g/mol

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-4,6,7,12,13-pentahydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

InChI

InChI=1S/C21H38O8/c1-8-14-21(7,28)18(25)11(3)15(22)10(2)9-20(6,27)17(24)12(4)16(23)13(5)19(26)29-14/h10-14,16-18,23-25,27-28H,8-9H2,1-7H3/t10-,11+,12+,13-,14-,16+,17-,18-,20-,21-/m1/s1

InChI Key

YVTFLQUPRIIRFE-QUMKBVJLSA-N

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O)(C)O)C)C)O)(C)O

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)(C)O)C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)(C)O)C)C)O)(C)O

Other CAS RN

26754-37-0

synonyms

(9S)-dihydroerythronolide A
erythronolide A
erythronolide-A

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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